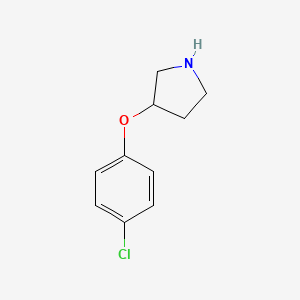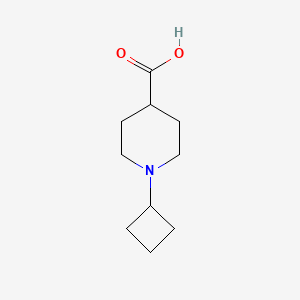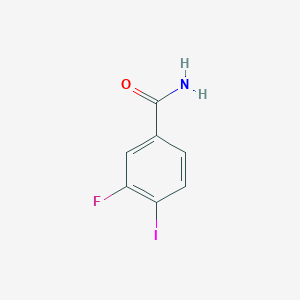
3-Fluoro-4-iodobenzamide
概要
説明
3-Fluoro-4-iodobenzamide: is a chemical compound that belongs to the benzamide family. It has the molecular formula C7H5FINO and a molecular weight of 265.02 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzamide core, making it a unique and valuable compound in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-amino-4-bromo-3-fluoro-5-iodobenzamide as an intermediate . The process includes the following steps:
Introduction of Carbon Dioxide: Carbon dioxide is introduced into the compound to form the desired intermediate.
Reaction with Reagents: The intermediate is then reacted with appropriate reagents under controlled conditions to yield 3-Fluoro-4-iodobenzamide.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize reaction conditions and minimize waste .
化学反応の分析
Types of Reactions: 3-Fluoro-4-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines and thiols. Conditions typically involve the use of and .
Oxidation Reactions: Reagents such as or are used under acidic conditions.
Reduction Reactions: Reagents like or are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various fluoro- and iodo-substituted benzamides and their derivatives, which can be further utilized in different applications .
科学的研究の応用
3-Fluoro-4-iodobenzamide has a wide range of scientific research applications, including but not limited to:
Chemistry:
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.
Analytical Chemistry: Used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry .
Biology:
Biochemical Studies: Employed in the study of enzyme interactions and protein-ligand binding.
Cellular Imaging: Utilized in the development of fluorescent probes for cellular imaging.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as electronic materials and biomedical materials .
作用機序
The mechanism of action of 3-Fluoro-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to changes in cellular processes.
Modulating Receptor Activity: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
類似化合物との比較
- 3-Fluoro-4-chlorobenzamide
- 3-Fluoro-4-bromobenzamide
- 3-Fluoro-4-methylbenzamide
Comparison: 3-Fluoro-4-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits:
特性
IUPAC Name |
3-fluoro-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKPQBHGLYYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
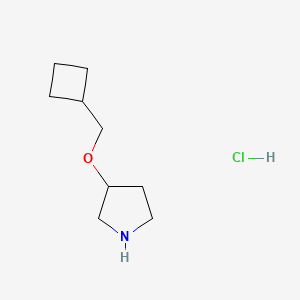
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)


![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
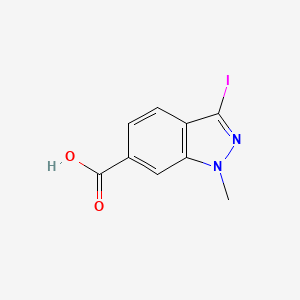

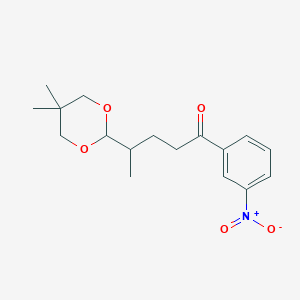
![4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1452416.png)
